molecular formula C10H13NO B14635568 N-[(3-methylphenyl)methyl]acetamide

N-[(3-methylphenyl)methyl]acetamide

Cat. No.: B14635568
M. Wt: 163.22 g/mol
InChI Key: YKIRGYAJMYYVQT-UHFFFAOYSA-N
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Description

This compound serves as a model for studying substituent effects on physicochemical and spectroscopic properties. Key data from the evidence include:

  • Melting Point: 92.67°C .
  • Molecular Weight: 149.18 g/mol .
  • Density: 1.07 g/cm³ .
  • Structure: The acetamide group (-NH-CO-CH₃) is directly attached to the phenyl ring, with a methyl substituent at the meta position. The crystal structure of the related compound 2-chloro-N-(3-methylphenyl)acetamide () reveals syn conformation of the N–H bond relative to the meta-methyl group, stabilized by intermolecular N–H⋯O hydrogen bonds .

Properties

IUPAC Name

N-[(3-methylphenyl)methyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c1-8-4-3-5-10(6-8)7-11-9(2)12/h3-6H,7H2,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKIRGYAJMYYVQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CNC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

N-[(3-methylphenyl)methyl]acetamide can be synthesized through several methods. One common method involves the reaction of 3-methylbenzylamine with acetic anhydride. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[(3-methylphenyl)methyl]acetamide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it into amines.

    Substitution: It can undergo nucleophilic substitution reactions, where the amide group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like hydroxide ions (OH-) and alkoxide ions (RO-) are commonly employed.

Major Products Formed

    Oxidation: The major product is 3-methylbenzoic acid.

    Reduction: The major product is 3-methylbenzylamine.

    Substitution: The products vary depending on the nucleophile used but can include various substituted amides.

Scientific Research Applications

N-[(3-methylphenyl)methyl]acetamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It serves as a building block for the synthesis of biologically active molecules.

    Medicine: It is investigated for its potential pharmacological properties.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-[(3-methylphenyl)methyl]acetamide involves its interaction with specific molecular targets. It can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways depend on the specific application and the biological system involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Acetanilides

Substituent Effects on Physical Properties

Compound Substituent(s) Melting Point (°C) Molecular Weight (g/mol) Density (g/cm³) Reference
N-(3-Methylphenyl)acetamide -CH₃ (meta) 92.67 149.18 1.07
N-(4-Bromophenyl)acetamide -Br (para) 167.67 214.06 1.54
N-(3-Nitrophenyl)acetamide -NO₂ (meta) Not reported 194.15 (calculated) Not reported
2-Chloro-N-(3-methylphenyl)acetamide -Cl (on acetamide), -CH₃ (meta) Not reported 183.63 Not reported
  • Melting Points: Electron-withdrawing groups (e.g., -Br, -NO₂) increase melting points due to stronger intermolecular interactions (e.g., dipole-dipole, hydrogen bonding). For example, N-(4-bromophenyl)acetamide has a significantly higher melting point (167.67°C) than the methyl-substituted analog .
  • Density : Halogenated derivatives (e.g., N-(4-bromophenyl)acetamide) exhibit higher densities due to the atomic weight of bromine .

Spectroscopic Properties

  • NMR Chemical Shifts :
    • ¹H NMR : The meta-methyl group in N-(3-methylphenyl)acetamide deshields aromatic protons, causing upfield shifts compared to para-substituted analogs. For example, the N–H proton in meta-substituted acetanilides shows distinct chemical shifts due to hydrogen-bonding interactions .
    • ¹³C NMR : Additivity principles () predict shifts for meta-methyl-substituted acetanilides. The acetamide carbonyl carbon (C=O) typically resonates at ~168–170 ppm, while the methyl group on the phenyl ring appears at ~21 ppm .

Structural and Crystallographic Comparisons

  • Crystal Packing : In 2-chloro-N-(3-methylphenyl)acetamide (), the syn conformation of the N–H bond relative to the meta-methyl group contrasts with the anti conformation observed in nitro-substituted analogs. This difference influences hydrogen-bonding motifs, with dual N–H⋯O interactions stabilizing the crystal lattice .
  • Bond Lengths : The C=O bond length in acetanilides (~1.22 Å) and C-N bond length (~1.34 Å) remain consistent across derivatives, but substituents like chlorine or nitro groups may slightly alter these parameters due to electronic effects .

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